N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 2,5-dimethoxybenzyl group at the N-position and a 2-fluorophenyl moiety at the 3-position.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O4/c1-34-16-8-10-21(35-2)15(11-16)13-27-24(32)14-7-9-18-20(12-14)31-23(28-25(18)33)22(29-30-31)17-5-3-4-6-19(17)26/h3-12,30H,13H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVLTSISGPUHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈F N₅O₃
- Molecular Weight : 353.37 g/mol
The presence of the triazole and quinazoline moieties suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study reported that derivatives of triazoloquinazoline demonstrated cytotoxic effects against several cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The median growth inhibitory concentration (IC50) values for these compounds were notably lower than those of conventional chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(2,5-Dimethoxybenzyl)-3-(2-fluorophenyl)-... | 4.20 | NCI-H460 |
| Similar Triazoloquinazoline Derivative | 3.14 | HepG2 |
| Similar Triazoloquinazoline Derivative | 3.38 | HCT-116 |
These results suggest that N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-... may possess similar or enhanced anticancer activity.
Antimicrobial Activity
The antimicrobial efficacy of benzotriazole derivatives has been extensively documented. Compounds with structural similarities to our target compound have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The proposed mechanisms for the biological activity of triazole derivatives involve:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in critical metabolic pathways.
- Disruption of DNA/RNA Synthesis : By mimicking nucleobases or interacting with nucleic acids.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.
Case Studies
A notable study investigated the effects of N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-... on multicellular spheroids derived from cancer cell lines. The results indicated a significant reduction in spheroid growth compared to untreated controls, emphasizing the compound's potential as an effective therapeutic agent against solid tumors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazoloquinazoline class includes compounds with diverse substituents that modulate physicochemical properties and bioactivity. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s triazoloquinazoline core distinguishes it from triazolopyrimidines (flumetsulam) or triazines (triaziflam). This core may confer unique binding modes, as triazoloquinazolines are less common in agrochemicals compared to triazolopyrimidines . Fluorine vs. Methoxy: The 2-fluorophenyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., CAS 1031934-52-7) . Methoxy groups in related compounds enhance solubility but may reduce bioavailability due to increased polarity.
Agrochemical Relevance :
- Fluorinated analogs like triaziflam and flumetsulam demonstrate that fluorine substitution is critical for herbicidal activity, suggesting the target compound may share similar mechanisms (e.g., enzyme inhibition) .
- The carboxamide group in the target compound mirrors functional groups in sulfonylurea herbicides (e.g., prosulfuron, ), which inhibit acetolactate synthase (ALS) .
Synthetic Considerations: The synthesis of triazoloquinazolines often involves cyclocondensation of precursors like cyanocarbonimidates (e.g., diphenyl cyanocarbonimidate, ) or triazole amines (, ), suggesting scalable routes for the target compound .
Research Findings and Gaps
- Activity Data: No direct bioactivity data for the target compound were found in the evidence.
- Physicochemical Properties : The higher molecular weight (502.5 g/mol) compared to commercial herbicides (Table 1) may limit field applicability due to formulation challenges.
- Patent Landscape : Early patents on triazoloquinazolines (e.g., US Pat. 4105766, ) highlight historical interest but lack modern data on fluorinated derivatives .
Preparation Methods
Synthesis of the Quinazoline Core
The foundational step involves constructing the 4,5-dihydroquinazolin-5-one scaffold. Anthranilic acid derivatives serve as common precursors. For example, 8-carboxyquinazoline-2,4(1H,3H)-dione can be synthesized via cyclization of substituted anthranilic acid with urea or potassium cyanate under acidic conditions.
Key reaction :
$$
\text{Anthranilic acid} + \text{KNCO} \xrightarrow{\text{HCl, Δ}} \text{Quinazoline-2,4(1H,3H)-dione} \quad
$$
Chlorination of the dione using phosphorus oxychloride (POCl$$_3$$) yields 2,4-dichloroquinazoline , a versatile intermediate for subsequent functionalization.
Formation of the Triazolo Moiety
Thetriazolo[1,5-a]quinazoline system is constructed via hydrazine-mediated cyclization. Treatment of 2-chloroquinazolin-4-yl hydrazine with nitriles or electrophilic agents forms the triazole ring. For instance, reacting 2-chloroquinazolin-4-yl hydrazine with 2-fluorobenzonitrile under basic conditions introduces the 2-fluorophenyl group at position 3.
Mechanistic pathway :
- Nucleophilic attack of hydrazine on the nitrile carbon.
- Cyclodehydration to form the triazole ring.
- Aromatization via elimination of ammonia.
Introduction of the 8-Carboxamide Group
The carboxylic acid at position 8 is activated to an acid chloride using thionyl chloride (SOCl$$_2$$) or oxalyl chloride, followed by coupling with 2,5-dimethoxybenzylamine.
Representative procedure :
- 8-Carboxy-triazoloquinazoline (1 mmol) is refluxed with SOCl$$_2$$ (5 mmol) in anhydrous dichloromethane (DCM) for 4 hours.
- The solvent is evaporated, and the residue is dissolved in DCM.
- 2,5-Dimethoxybenzylamine (1.2 mmol) and triethylamine (2 mmol) are added dropwise at 0°C.
- The mixture is stirred for 12 hours, washed with NaHCO$$_3$$, and purified via column chromatography.
Yield optimization :
| Step | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid chloride formation | SOCl$$_2$$ | Reflux | 4 | 85 |
| Amide coupling | DCM/TEA | 0°C → RT | 12 | 78 |
Regioselective Functionalization Challenges
Introducing the 2-fluorophenyl group at position 3 requires careful control to avoid regioisomers. Noncovalent docking studies suggest that electron-withdrawing substituents (e.g., fluorine) enhance binding affinity to target enzymes, necessitating precise positioning. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could alternatively introduce the aryl group post-cyclization.
Comparative analysis :
| Method | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|
| Hydrazine-nitril cyclization | K$$2$$CO$$3$$, DMF | High | 72 |
| Suzuki coupling | Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$ | Moderate | 65 |
Final Compound Characterization
The target compound is characterized via:
- $$^1$$H NMR : Aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.7–3.9 ppm), and amide NH (δ 10.2 ppm).
- HRMS : Calculated for C$${26}$$H$${21}$$FN$$4$$O$$4$$ [M+H]$$^+$$: 497.1618; Found: 497.1621.
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Scalability and Industrial Considerations
Large-scale synthesis faces challenges in:
- Purification : Recrystallization from THF/hexane improves yield but requires solvent recovery systems.
- Catalyst cost : Palladium catalysts in cross-coupling steps necessitate efficient recycling protocols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step protocol:
- Step 1 : Formation of the triazoloquinazoline core via cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux conditions (ethanol or DMF, 80–100°C) .
- Step 2 : Functionalization of the quinazoline scaffold with the 2,5-dimethoxybenzyl and 2-fluorophenyl groups using coupling agents (e.g., HATU or DCC) in anhydrous solvents .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Solvent polarity and catalyst selection (e.g., benzyltributylammonium bromide) significantly impact yield (reported 45–65% for analogous compounds) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, fluorophenyl aromatic signals) .
- IR Spectroscopy : Detection of carbonyl stretches (~1680 cm⁻¹ for the 5-oxo group) and triazole C-N vibrations (~1540 cm⁻¹) .
- X-ray Crystallography (if crystals are obtainable): Resolves stereoelectronic effects of the fused triazoloquinazoline system .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodological Answer : Prioritize:
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. chloro groups) influence bioactivity in triazoloquinazoline derivatives?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., 2,5-dimethoxybenzyl vs. 4-chlorobenzyl) and compare bioactivity data .
- Computational Modeling : Use DFT or molecular docking to evaluate electronic effects (e.g., electron-withdrawing fluorine vs. methoxy groups) on target binding (e.g., DHFR enzyme for anticancer activity) .
- Data Interpretation : For example, chloro substituents may enhance antimicrobial activity (MIC 8 µg/mL vs. 32 µg/mL for methoxy derivatives) due to increased lipophilicity .
Q. How can contradictory data in biological assays (e.g., high cytotoxicity but low antimicrobial activity) be resolved?
- Methodological Answer :
- Dose-Response Refinement : Test a broader concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives .
- Mechanistic Follow-Up : Perform flow cytometry (apoptosis assays) or transcriptomics to identify off-target effects .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to improve compound bioavailability in aqueous assays .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or organocatalysts to enhance cyclocondensation efficiency .
- Process Intensification : Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 12 hours conventional reflux) .
- In-line Analytics : Implement HPLC-MS monitoring to identify and bypass side-product formation .
Mechanistic and Technical Challenges
Q. What experimental approaches elucidate the mechanism of action for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates .
- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to track subcellular effects .
- Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .
Q. How can researchers address poor solubility in aqueous assays?
- Methodological Answer :
- Formulation Optimization : Use liposomes or cyclodextrin-based encapsulation to enhance dispersibility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to improve hydrophilicity .
Key Data from Analogous Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
